Tris(bis(trifluoromethylsulfonyl)imide))
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Overview
Description
Tris(bis(trifluoromethylsulfonyl)imide) is a compound known for its unique properties and applications in various fields. It is a non-coordinating anion with the chemical formula [(CF3SO2)2N]−. This compound is widely used in ionic liquids, lithium-ion batteries, and as a catalyst in organic reactions due to its high stability and low toxicity compared to other counterions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tris(bis(trifluoromethylsulfonyl)imide) involves the reaction of trifluoromethane gas with a nonpolar solvent solution of alkyl lithium under nitrogen protection and low temperature. The resulting trifluoromethyl lithium is then reacted with bis(fluorosulfonyl)imide lithium solution, leading to the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of tris(bis(trifluoromethylsulfonyl)imide) follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions, including temperature and the exclusion of water, to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Tris(bis(trifluoromethylsulfonyl)imide) undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions.
Substitution: It participates in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with tris(bis(trifluoromethylsulfonyl)imide) include alkyl lithium, trifluoromethane gas, and bis(fluorosulfonyl)imide lithium. The reactions typically require low temperatures and an inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving tris(bis(trifluoromethylsulfonyl)imide) depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will vary based on the nucleophile involved .
Scientific Research Applications
Tris(bis(trifluoromethylsulfonyl)imide) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which tris(bis(trifluoromethylsulfonyl)imide) exerts its effects involves its ability to stabilize ionic species and facilitate electron transfer. In lithium-ion batteries, for example, it improves the conductivity and charge-discharge capacity by suppressing crystallinity in poly(ethylene oxide), which increases the conductivity of the polymer below its melting point .
Comparison with Similar Compounds
Similar Compounds
Bis(trifluoromethylsulfonyl)imide: Similar in structure but differs in its specific applications and properties.
Lithium bis(fluorosulfonyl)imide: Used in similar applications but has different electrochemical properties.
Trioctylmethylammonium bis(trifluoromethylsulfonyl)imide: Another ionic liquid with similar stability and low toxicity.
Uniqueness
Tris(bis(trifluoromethylsulfonyl)imide) stands out due to its high stability, low toxicity, and versatility in various applications. Its ability to act as a non-coordinating anion makes it particularly valuable in ionic liquids and as a catalyst in organic reactions .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;4-tert-butyl-2-pyrazol-1-ylpyridine;cobalt(3+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H15N3.3C2F6NO4S2.Co/c3*1-12(2,3)10-5-7-13-11(9-10)15-8-4-6-14-15;3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h3*4-9H,1-3H3;;;;/q;;;3*-1;+3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFSUXDTZJJJOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H45CoF18N12O12S6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1503.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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